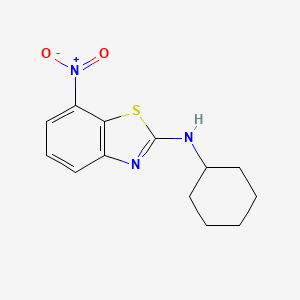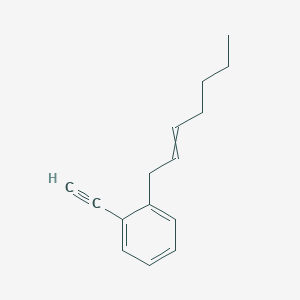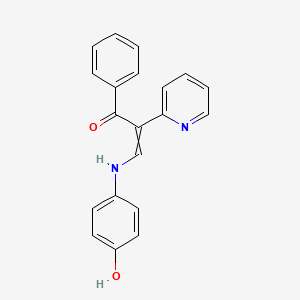![molecular formula C11H11ClO B14210219 [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol CAS No. 830329-23-2](/img/structure/B14210219.png)
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11ClO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 3-chlorobut-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol typically involves the alkylation of phenylmethanol derivatives. One common method is the reaction of 4-bromophenylmethanol with 3-chlorobut-1-yne in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-(3-chlorobut-1-yn-1-yl)benzaldehyde or 4-(3-chlorobut-1-yn-1-yl)benzophenone.
Reduction: Formation of 4-(3-chlorobut-1-yn-1-yl)phenylethane or 4-(3-chlorobut-1-yn-1-yl)phenylethanol.
Substitution: Formation of 4-(3-aminobut-1-yn-1-yl)phenylmethanol or 4-(3-thiobut-1-yn-1-yl)phenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(3-Bromobut-1-yn-1-yl)phenyl]methanol
- [4-(3-Iodobut-1-yn-1-yl)phenyl]methanol
- [4-(3-Fluorobut-1-yn-1-yl)phenyl]methanol
Uniqueness
Compared to similar compounds, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. The chlorine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. This versatility makes the compound valuable in synthetic chemistry and research applications.
Propiedades
Número CAS |
830329-23-2 |
|---|---|
Fórmula molecular |
C11H11ClO |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
[4-(3-chlorobut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C11H11ClO/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7,9,13H,8H2,1H3 |
Clave InChI |
FDUJJWMOSLUSGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=C(C=C1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)

![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)

![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
